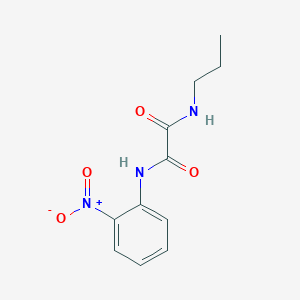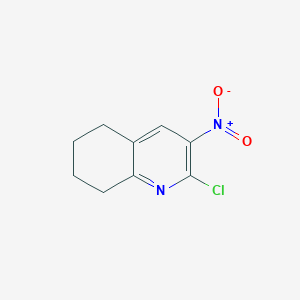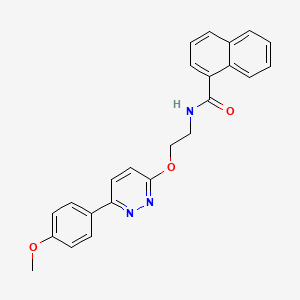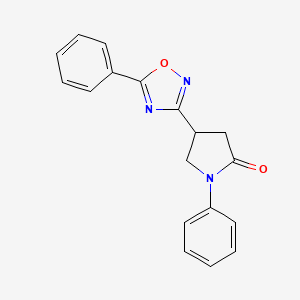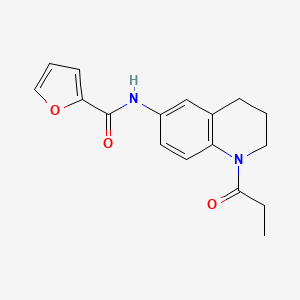
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide, also known as PTQ, is a chemical compound that has gained attention in recent years for its potential applications in scientific research. PTQ has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Scientific Research Applications
Anticancer Research
The tetrahydroquinoline (THQ) moiety present in this compound is known for its broad range of biological activities. It is used in anticancer drug research as NF-κB inhibitors . These inhibitors can be crucial in the treatment of cancer by regulating the expression of genes involved in cell proliferation, apoptosis, and metastasis .
Antibacterial and Antifungal Applications
Derivatives of N-(tetrahydroquinolin-1-yl) furancarboxamides exhibit potent antibacterial and antifungal properties . They can be synthesized through Povarov cycloaddition reaction/ N-furoylation processes and have potential use in developing new antimicrobial agents .
Anti-inflammatory and Immunological Modulators
This compound can act as an anti-inflammatory agent and an immunological modulator . It may have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .
Neurodegenerative Disease Treatment
Isoquinoline alkaloids, which include THIQ derivatives, exert diverse biological activities against various infective pathogens and are also studied for their potential in treating neurodegenerative disorders .
Metabolic Disease Treatment
The compound’s derivatives are important agents for the treatment of metabolic diseases . They can act as retinoid nuclear modulators, which are significant in managing metabolic and immunological diseases .
Material Synthesis and Bio-utilities
THQ and its N-acyl derivatives are important precursors for more complex molecules with bio-utilities. They are used in the production of new materials, highlighting the compound’s versatility in material science .
Pharmacological Therapeutic Agents
Due to the compound’s pharmacological relevance, it is used as a therapeutic agent. Its derivatives are known to exhibit a broad range of biological activities, making them suitable for various therapeutic applications .
Synthesis of Bioactive Compounds
The compound is used in the synthesis of bioactive compounds. It serves as a precursor in the preparation of other compounds that can produce a variety of biological effects due to their ability to bind with target molecules .
Mechanism of Action
Target of Action
A related compound, 1,2,3,4-tetrahydroquinoline, has been associated with the inhibition of the cdk5/p25 complex , which could potentially be a target for this compound as well.
Mode of Action
If we consider the related compound, it is suggested that it inhibits the CDK5/p25 complex, leading to a reduction in the hyperphosphorylation of tau . This could potentially be a similar mechanism for N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide.
Biochemical Pathways
The inhibition of the cdk5/p25 complex, as seen with the related compound, would affect the phosphorylation pathways of tau proteins . This could potentially lead to downstream effects on neurodegenerative diseases.
Pharmacokinetics
A study on a related compound, 1,2,3,4-tetrahydroquinoline, suggests that it has been investigated following intravenous and oral administration in an animal model . This could potentially provide insights into the pharmacokinetics of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide.
Result of Action
If we consider the related compound, the inhibition of the cdk5/p25 complex could potentially lead to a reduction in the hyperphosphorylation of tau , which is associated with neurodegenerative diseases.
properties
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-16(20)19-9-3-5-12-11-13(7-8-14(12)19)18-17(21)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSJWTIEPHOVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

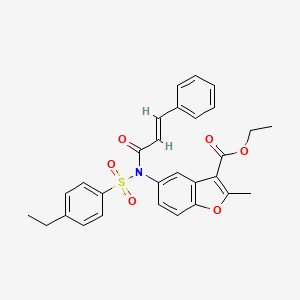
![4-(dimethylsulfamoyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2899157.png)
![(Z)-1-[4-(2-fluorophenyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one](/img/structure/B2899158.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2899163.png)

![3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2899166.png)
![3-(cinnamylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2899167.png)

